Cas no 2229570-81-2 (2-(4-cyanothiophen-2-yl)ethanimidamide)
2-(4-cyanothiophen-2-yl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-cyanothiophen-2-yl)ethanimidamide
- 2229570-81-2
- EN300-1756160
-
- Inchi: 1S/C7H7N3S/c8-3-5-1-6(11-4-5)2-7(9)10/h1,4H,2H2,(H3,9,10)
- InChI Key: IHQXEZWLWVKERL-UHFFFAOYSA-N
- SMILES: S1C=C(C#N)C=C1CC(=N)N
Computed Properties
- Exact Mass: 165.03606841g/mol
- Monoisotopic Mass: 165.03606841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 102Ų
2-(4-cyanothiophen-2-yl)ethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1756160-0.05g |
2-(4-cyanothiophen-2-yl)ethanimidamide |
2229570-81-2 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1756160-0.1g |
2-(4-cyanothiophen-2-yl)ethanimidamide |
2229570-81-2 | 0.1g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1756160-0.25g |
2-(4-cyanothiophen-2-yl)ethanimidamide |
2229570-81-2 | 0.25g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1756160-0.5g |
2-(4-cyanothiophen-2-yl)ethanimidamide |
2229570-81-2 | 0.5g |
$1316.0 | 2023-09-20 | ||
| Enamine | EN300-1756160-1.0g |
2-(4-cyanothiophen-2-yl)ethanimidamide |
2229570-81-2 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1756160-2.5g |
2-(4-cyanothiophen-2-yl)ethanimidamide |
2229570-81-2 | 2.5g |
$2688.0 | 2023-09-20 | ||
| Enamine | EN300-1756160-5.0g |
2-(4-cyanothiophen-2-yl)ethanimidamide |
2229570-81-2 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1756160-10.0g |
2-(4-cyanothiophen-2-yl)ethanimidamide |
2229570-81-2 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1756160-1g |
2-(4-cyanothiophen-2-yl)ethanimidamide |
2229570-81-2 | 1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1756160-5g |
2-(4-cyanothiophen-2-yl)ethanimidamide |
2229570-81-2 | 5g |
$3977.0 | 2023-09-20 |
2-(4-cyanothiophen-2-yl)ethanimidamide Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-(4-cyanothiophen-2-yl)ethanimidamide
Introduction to 2-(4-Cyanothiophen-2-yl)ethanimidamide (CAS No. 2229570-81-2)
2-(4-Cyanothiophen-2-yl)ethanimidamide, also known by its CAS registry number CAS No. 2229570-81-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a cyano group and an ethanimidamide moiety. The combination of these functional groups imparts distinctive electronic and chemical properties, making it a valuable component in various research and industrial applications.
The synthesis of 2-(4-cyanothiophen-2-yl)ethanimidamide typically involves multi-step organic reactions, often incorporating methods such as nucleophilic substitution, condensation, or coupling reactions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various solvent systems and catalysts to optimize the reaction conditions, ensuring scalability for potential large-scale production.
In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to confirm the molecular structure of CAS No. 2229570-81-2. These studies have provided insights into the spatial arrangement of atoms, which is crucial for understanding its reactivity and physical properties. For instance, the thiophene ring exhibits aromaticity, while the cyano group introduces electron-withdrawing effects that influence the compound's electronic behavior.
The electronic properties of ethanimidamide derivatives have been extensively studied due to their potential applications in optoelectronic devices. Recent research has focused on how substituents like the cyano group on the thiophene ring can modulate the compound's absorption spectrum and charge transport characteristics. These studies suggest that 4-cyanothiophen-based materials could be promising candidates for use in organic light-emitting diodes (OLEDs) or photovoltaic cells.
Beyond its electronic applications, ethanimidamide-containing compounds are also being investigated for their biological activity. Preclinical studies have shown that certain analogs exhibit potential anti-inflammatory or anticancer properties, although further research is needed to validate these findings. The presence of the imidamide group in CAS No. 22957081 may contribute to its bioactivity by forming hydrogen bonds with biomolecules, a mechanism that is being explored in drug design.
In terms of environmental impact, recent studies have assessed the biodegradability and toxicity of similar compounds to ensure their safe use in industrial settings. While specific data on CAS No. 2957081 are not yet available, preliminary results suggest that ethanimidamide derivatives may exhibit low toxicity under controlled conditions.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Density functional theory (DFT) calculations have been used to predict its electronic structure and reactivity, providing valuable insights for experimental design. Such computational approaches are increasingly being used alongside traditional laboratory methods to accelerate material discovery.
In conclusion, 4-cyanothiophen-based compounds like CAS No. 957081 represent a promising class of materials with diverse applications across multiple disciplines. As research continues to uncover their full potential, it is anticipated that these compounds will play an increasingly important role in both academic and industrial contexts.
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